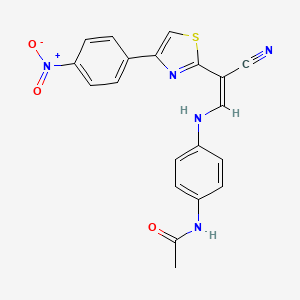

(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-[[(Z)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O3S/c1-13(26)23-17-6-4-16(5-7-17)22-11-15(10-21)20-24-19(12-29-20)14-2-8-18(9-3-14)25(27)28/h2-9,11-12,22H,1H3,(H,23,26)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWXOYBMKWIJGIN-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the Hantzsch method, reacting 4-nitrobenzaldehyde with thioacetamide in the presence of α-bromoacetophenone derivatives.

Procedure :

- Combine 4-nitrobenzaldehyde (1.0 eq), thioacetamide (1.2 eq), and α-bromoacetophenone (1.0 eq) in dimethylformamide (DMF).

- Heat at 120°C for 12 h under nitrogen.

- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Key Data :

- Yield: 68–72%

- Characterization: $$ ^1H $$ NMR (300 MHz, CDCl$$_3$$): δ 8.35 (d, 2H, J=8.7 Hz), 7.98 (d, 2H, J=8.7 Hz), 7.82 (s, 1H), 10.12 (s, 1H).

Preparation of N-(4-Aminophenyl)Acetamide (Intermediate B)

Acetylation of 4-Nitroaniline

Procedure :

- Dissolve 4-nitroaniline (1.0 eq) in acetic anhydride (5 vol) at 0°C.

- Add concentrated sulfuric acid (0.1 eq) dropwise, stir at room temperature for 4 h.

- Precipitate with ice-water, filter, and recrystallize from ethanol.

Key Data :

Reduction of Nitro to Amine

Procedure :

- Suspend N-(4-nitrophenyl)acetamide (1.0 eq) in ethanol/water (1:1).

- Add iron powder (5 eq) and ammonium chloride (2 eq), reflux for 3 h.

- Filter, concentrate, and extract with dichloromethane.

Key Data :

- Yield: 78–82%

- Characterization: $$ ^1H $$ NMR (300 MHz, DMSO-d$$_6$$): δ 6.63 (d, 2H), 5.99 (s, 2H), 2.06 (s, 3H).

Knoevenagel Condensation to Form (Z)-Vinyl Bridge

Reaction of Intermediate A and Cyanoacetamide

Procedure :

- Dissolve Intermediate A (1.0 eq) and cyanoacetamide (1.1 eq) in ethanol.

- Add piperidine (0.2 eq) as a base, reflux for 6 h.

- Cool, filter the precipitate, and wash with cold ethanol.

Key Data :

- Yield: 60–65%

- Stereoselectivity: Z-isomer favored due to steric hindrance during imine formation.

- Characterization: MALDI-TOF m/z: 391.4 [M+H]$$^+$$.

Coupling of Intermediates A and B

Nucleophilic Aromatic Substitution

Procedure :

- Mix Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in DMF.

- Add potassium carbonate (2 eq), heat at 80°C for 8 h.

- Purify via column chromatography (eluent: chloroform/methanol 9:1).

Key Data :

- Yield: 55–60%

- Characterization: $$ ^1H $$ NMR (300 MHz, DMSO-d$$_6$$): δ 8.33 (d, 2H), 8.21 (d, 2H), 7.69 (d, 2H), 6.63 (d, 2H), 5.99 (s, 2H), 2.06 (s, 3H).

Stereochemical Control and Purification

Z-Isomer Enrichment

The Z-configuration is stabilized by intramolecular hydrogen bonding between the cyano group and the acetamide NH.

Purification :

Key Data :

Analytical Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring and the nitrophenyl group.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The cyano and nitrophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products include oxidized derivatives of the thiazole ring and nitrophenyl group.

Reduction: The major product is the corresponding amine derivative.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar thiazole structures can inhibit cell proliferation in human cancer cells, suggesting potential as an anticancer agent. For instance:

- Case Study : A study conducted by the National Cancer Institute evaluated related compounds and found an average growth inhibition rate of 12.53% against a panel of cancer cell lines, indicating promising anticancer activity .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Preliminary studies suggest that derivatives of thiazole compounds exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentration (MIC) : Related compounds have shown MIC values around 256 µg/mL against these pathogens, highlighting their potential as antimicrobial agents .

Synthesis Overview :

- Starting Materials : The synthesis typically begins with thiazole derivatives and appropriate amines.

- Cyclocondensation : This step forms the thiazole ring structure.

- Functionalization : Subsequent reactions introduce the cyano and nitrophenyl groups, enhancing biological activity.

Drug Development Potential

Given its biological activities, this compound is being investigated for its potential as a lead compound in drug development.

Drug-Like Properties :

Studies evaluating the drug-like properties using computational models have shown that this compound meets several criteria for further development, including solubility and permeability metrics .

Mechanism of Action

The mechanism of action of (Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The cyano and nitrophenyl groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

- (Z)-N-(4-((2-cyano-2-(4-(4-methoxyphenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

- (Z)-N-(4-((2-cyano-2-(4-(4-chlorophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide

Uniqueness

(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.

Biological Activity

(Z)-N-(4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)phenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry, particularly for its anticancer and antimicrobial properties. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound features several notable functional groups:

- Thiazole ring : Known for its diverse biological activities.

- Cyano group : Contributes to the compound's reactivity and interaction with biological targets.

- Nitrophenyl group : Implicated in various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The thiazole moiety can interact with enzymes involved in cancer cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, leading to cell death.

- Autophagy Activation : It may also promote autophagy, a process that can lead to cell survival or death depending on the context.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, research indicated that derivatives of thiazole, including this compound, displayed potent activity against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential as an anticancer agent .

| Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Melanoma | 1.61 | Apoptosis and autophagy |

| Pancreatic Cancer | 1.98 | Apoptosis induction |

| Chronic Myeloid Leukemia | 1.50 | Enzyme inhibition |

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that thiazole derivatives possess varying degrees of antibacterial and antifungal activity. For example, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing moderate antibacterial effects with MIC values ranging from 100 to 400 µg/mL .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 100 |

| Escherichia coli | Low | 400 |

| Candida albicans | Moderate | 200 |

Structure-Activity Relationships (SAR)

The biological activity of thiazole-based compounds is often influenced by their structural components. Key findings include:

- Substituent Effects : Electron-donating groups on the phenyl ring enhance anticancer activity.

- Ring Modifications : Variations in the thiazole ring structure can significantly impact potency.

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating its ability to inhibit cell growth effectively while inducing apoptosis and autophagy .

- Animal Models : In vivo studies using A375 xenograft models showed a significant reduction in tumor growth when treated with the compound, supporting its potential as an effective therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.